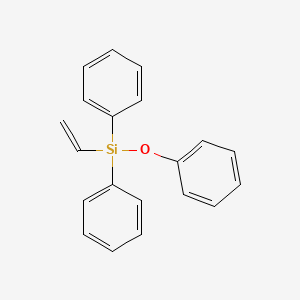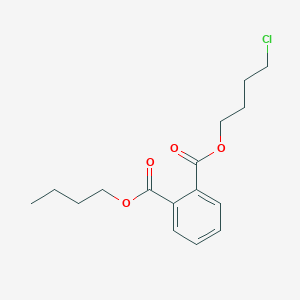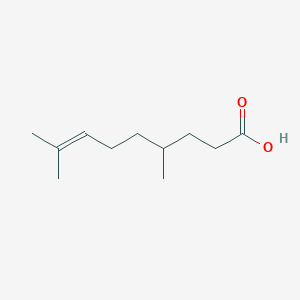
4,8-Dimethylnon-7-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dimethylnon-7-enoic acid is a chemical compound belonging to the class of fatty acids It is characterized by its unique structure, which includes a double bond at the seventh carbon and methyl groups at the fourth and eighth carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylnon-7-enoic acid can be achieved through several methods. One common approach involves the hydrogenation of homogeraniol, which proceeds smoothly to give 4,8-dimethylnon-7-enol in high yield . This intermediate can then be oxidized to form the desired acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation and oxidation processes. These methods are optimized to ensure high yield and purity, making the compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4,8-Dimethylnon-7-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, altering the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated fatty acids.
Wissenschaftliche Forschungsanwendungen
4,8-Dimethylnon-7-enoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism.
Wirkmechanismus
The mechanism of action of 4,8-Dimethylnon-7-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in lipid metabolism, leading to various biological effects. Additionally, its structure allows it to interact with cell membranes, influencing membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
- 4,8-Dimethyl-7-nonen-1-yne
- 4,8-Dimethylnon-7-en-1-ol
- 4,8-Dimethylnon-7-en-1-yl (2E)-3-phenylpro-2-enolate
Comparison: 4,8-Dimethylnon-7-enoic acid is unique due to its specific structure, which includes a double bond and two methyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill. For example, its double bond allows for unique reactivity in chemical synthesis, while the methyl groups influence its biological activity .
Eigenschaften
CAS-Nummer |
62498-85-5 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
4,8-dimethylnon-7-enoic acid |
InChI |
InChI=1S/C11H20O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h5,10H,4,6-8H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
VMDADXVJUBKTJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


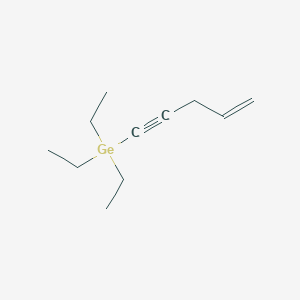
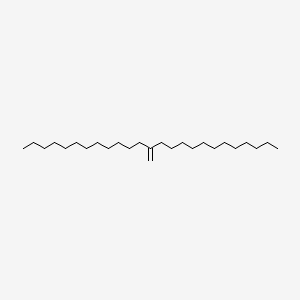
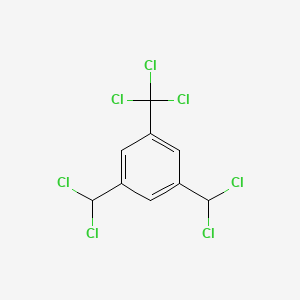

![2-{(E)-[2-(2-Methoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14514234.png)

![3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one](/img/structure/B14514242.png)
![4-[(Furan-2-yl)methyl]-2-(hydroxyimino)thiomorpholin-3-one](/img/structure/B14514255.png)
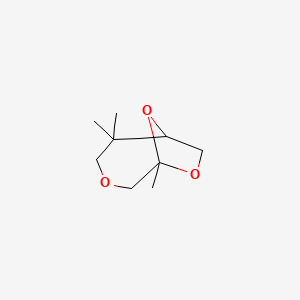
![1-Bromo-4-{2-[4-(heptyloxy)phenyl]prop-1-en-1-yl}benzene](/img/structure/B14514269.png)
![1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14514277.png)
